1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine
Brand Name: Vulcanchem
CAS No.: 1423024-05-8
VCID: VC2882127
InChI: InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2
SMILES: C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N
Molecular Formula: C12H14F3N
Molecular Weight: 229.24 g/mol

1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine

CAS No.: 1423024-05-8

Cat. No.: VC2882127

Molecular Formula: C12H14F3N

Molecular Weight: 229.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine - 1423024-05-8

Specification

CAS No. 1423024-05-8
Molecular Formula C12H14F3N
Molecular Weight 229.24 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]pent-4-en-1-amine
Standard InChI InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2
Standard InChI Key XYSWQGYOFVGCHQ-UHFFFAOYSA-N
SMILES C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N
Canonical SMILES C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N

Introduction

Chemical Identity and Structure

Basic Identification

1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine is a primary amine characterized by a 4-(trifluoromethyl)phenyl group at the 1-position of a pent-4-en-1-amine backbone. This compound is registered with CAS number 1423024-05-8, which serves as its unique identifier in chemical databases and literature . The systematic IUPAC nomenclature accurately reflects its structural arrangement, with the trifluoromethyl group positioned at the para position of the phenyl ring.

The compound belongs to the broader class of organofluorine compounds, specifically functionalized arylamines, which are widely utilized in pharmaceutical research, agrochemical development, and materials science. The physical state of this compound under standard conditions is reported as a liquid with a specific structural configuration that contributes to its chemical behavior .

Structural Features and Chemical Descriptors

The molecular structure of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine exhibits several distinct features that define its chemical properties. The presence of both an amine group and a terminal alkene offers multiple sites for chemical reactions and modifications.

Table 1: Structural Descriptors of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine

ParameterValueReference
Molecular FormulaC₁₂H₁₄F₃N
Molecular Weight229.25 g/mol
InChI1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2
InChI KeyXYSWQGYOFVGCHQ-UHFFFAOYSA-N
SMILES NotationC=CCCC(N)c1ccc(C(F)(F)F)cc1

The trifluoromethyl group (CF₃) attached to the phenyl ring at the para position represents a key structural element that influences the compound's electronic properties. This highly electronegative group creates an electron-withdrawing effect on the aromatic system, which affects the reactivity of both the amine functionality and the terminal alkene. The presence of three fluorine atoms in the trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, properties that are particularly valuable in medicinal chemistry applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine have significant implications for its handling, storage, and applications in chemical processes. Understanding these properties is essential for researchers working with this compound.

Table 2: Physical Properties of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine

PropertyValueReference
Physical StateLiquid
Purity (Commercial)95%
Storage TemperatureRoom Temperature
ColorNot specified-
OdorNot specified-
DensityData not available
Melting PointData not available
Boiling PointData not available
Flash PointData not available

Unlike many related compounds with trifluoromethyl groups that have well-documented physical constants, the literature on 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine has limited experimental data regarding its melting point, boiling point, and density. This gap in characterization presents an opportunity for further research to establish these fundamental parameters.

Chemical Properties and Reactivity

The primary amine group (–NH₂) makes the compound basic and nucleophilic, enabling it to participate in a wide range of reactions including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Reductive amination with aldehydes and ketones

  • Formation of imines and Schiff bases

  • Coupling reactions in the presence of suitable catalysts

The terminal alkene moiety provides a site for addition reactions, hydrogenation, oxidation, and various carbon-carbon bond-forming reactions such as:

  • Hydroboration-oxidation

  • Epoxidation

  • Ozonolysis

  • Hydrogenation to form the corresponding alkane

  • Heck, Suzuki, and other metal-catalyzed coupling reactions

The trifluoromethyl group on the phenyl ring significantly alters the electronic properties of the aromatic system. This group is strongly electron-withdrawing, which can influence:

  • The acidity of the amine hydrogen atoms

  • The electrophilicity of the aromatic ring

  • The stability of reaction intermediates

  • Hydrogen bonding capabilities

  • The compound's lipophilicity and pharmacokinetic properties

Drawing parallels with related trifluoromethyl compounds, it is reasonable to expect that the CF₃ group also enhances the compound's metabolic stability by resisting oxidative degradation, a property often exploited in pharmaceutical design.

Synthesis Methods

Specific Synthetic Procedures

Drawing from methodologies used for similar compounds, a potential synthetic route could involve the following steps:

Route 1: Via reductive amination

  • Synthesis of 1-[4-(trifluoromethyl)phenyl]pent-4-en-1-one

  • Conversion to the corresponding imine with ammonia or ammonium acetate

  • Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

This approach is supported by analogous reactions documented for similar compounds as seen in the literature where reductive amination has been successfully applied to trifluoromethyl-substituted ketones .

Route 2: Via organometallic addition

  • Preparation of 4-(trifluoromethyl)benzaldehyde imine

  • Addition of pent-4-enyl Grignard or lithium reagent

  • Hydrolysis to yield the primary amine

Similar approaches have been demonstrated in the synthesis of related compounds, where the trifluoromethyl group's electronic effects must be carefully considered during the organometallic addition step.

Route 3: From corresponding oxime
The synthesis of oximes from ketones followed by their reduction is another viable approach, as suggested by procedures documented for related trifluoromethyl compounds:

  • Formation of the oxime from 1-[4-(trifluoromethyl)phenyl]pent-4-en-1-one

  • Reduction of the oxime using appropriate reducing agents like lithium aluminum hydride

This approach is supported by analogous syntheses documented for compounds like 1-[3-(trifluoromethyl)phenyl]ethanone oxime .

Applications and Utility

Chemical Research Applications

1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine has been described as a "versatile small molecule scaffold," indicating its potential utility in diverse chemical applications. The specific functional groups present in this molecule create opportunities for its use in:

  • Building Block Chemistry: The compound can serve as an advanced intermediate in the synthesis of more complex molecules, particularly those requiring controlled introduction of fluorinated moieties.

  • Fluorine Chemistry Research: As an organofluorine compound, it provides a platform for studying the effects of fluorination on molecular properties and reactivity.

  • Methodology Development: The presence of multiple functional groups (amine, alkene, and trifluoromethyl) makes it useful for developing and testing new synthetic methodologies and selective transformations.

  • Structure-Activity Relationship Studies: The compound can be incorporated into series of analogs to investigate the impact of trifluoromethyl substitution on biological activity and physical properties.

Hazard CategoryClassificationReference
PictogramsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302, H315, H318, H335
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501

The hazard statements indicate that the compound is:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

These classifications underscore the need for appropriate personal protective equipment and handling procedures when working with this compound.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine, it is valuable to compare it with structurally related compounds.

Table 4: Comparison of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesReference
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine1423024-05-8C₁₂H₁₄F₃N229.25Reference compound
4-[4-(Trifluoromethyl)phenyl]pent-1-en-3-one2229184-24-9C₁₂H₁₁F₃O228.21Contains ketone instead of amine; different position of alkene
1-(4-Trifluoromethyl-phenyl)-pentan-1-one42916-66-5C₁₂H₁₃F₃O230.23Contains ketone instead of amine; saturated alkyl chain
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine869318-89-8C₁₃H₁₈F₃N245.28Contains methyl branch; saturated alkyl chain; specific stereochemistry
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine160001-93-4C₁₂H₁₄F₃N229.25Contains cyclic structure instead of linear alkyl chain
1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one125996-99-8C₁₂H₁₁F₃O228.21Contains ketone instead of amine; trifluoromethyl at meta position

Current Research and Future Perspectives

Recent Developments

The compound is commercially available from chemical suppliers, indicating its utility as a research chemical . Its classification as a "versatile small molecule scaffold" points to recognition of its potential value in chemical synthesis and research applications.

Future Research Directions

Several promising avenues for future research involving 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine can be identified:

  • Comprehensive Physical Characterization: Determining missing physical constants such as melting point, boiling point, and solubility parameters would provide valuable reference data for researchers.

  • Synthetic Methodology Development: The compound's dual functionality (amine and alkene) presents opportunities for developing selective transformation methods and protecting group strategies.

  • Medicinal Chemistry Applications: Exploration of the compound and its derivatives as potential pharmacophores, particularly in contexts where trifluoromethyl substitution has proven beneficial.

  • Materials Science Applications: Investigation of the compound's potential use in fluorinated polymers or materials where the unique properties of the trifluoromethyl group could be advantageous.

  • Catalysis Research: Study of the compound's interactions with various catalytic systems, potentially as a ligand precursor or structure-directing agent.

  • Computational Studies: Theoretical investigations of the electronic properties, conformational preferences, and reactivity patterns could guide experimental work and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator